1,4-Dioxa-8-azaspiro[5.5]undecane

Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 1509410-06-3) is a critical spirocyclic secondary amine building block for medicinal chemistry. Its unique 1,4-dioxane‑fused core delivers a rigid, three‑dimensional scaffold that precisely orients pharmacophores, reducing entropic penalties and boosting ligand efficiency. This is essential for fragment‑based drug discovery and exploring novel chemical space. The well‑defined pKa (9.43±0.20) enables controlled functionalization under mild conditions, while the conformational rigidity drives predictable stereochemical outcomes in multi‑step syntheses. Choose the 98% purity free base to ensure reproducible results in your most demanding research programs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13162170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-8-azaspiro[5.5]undecane
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)COCCO2
InChIInChI=1S/C8H15NO2/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9H,1-7H2
InChIKeyXCYYZVCCPNKKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxa-8-azaspiro[5.5]undecane: A Conformationally Rigid Spirocyclic Building Block for Drug Discovery and Chemical Synthesis Procurement


1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 1509410-06-3) is a heterocyclic spiro compound featuring a 1,4-dioxane ring fused to an 8-azaspiro[5.5]undecane framework. This compound is part of a growing class of spirocyclic building blocks valued for their three-dimensional, sp3-rich scaffolds that enhance drug-like properties in medicinal chemistry [1]. As a secondary amine, it serves as a versatile intermediate for functionalization via nucleophilic reactions with electrophiles .

Why 1,4-Dioxa-8-azaspiro[5.5]undecane Cannot Be Readily Replaced by Other Spirocyclic Amines in Procurement


Simple substitution of 1,4-Dioxa-8-azaspiro[5.5]undecane with other azaspiro compounds (e.g., 1,4-Dioxa-9-azaspiro[5.5]undecane or 1-Oxa-4-azaspiro[5.5]undecane) is not recommended without rigorous validation. The unique arrangement of the 1,4-dioxane moiety and the specific position of the secondary amine create a distinct conformational profile and exit vector geometry. This directly impacts the compound's ability to engage in specific molecular interactions, such as hydrogen bonding and steric complementarity with biological targets . The spirocyclic core imparts a three-dimensional shape that is critical for achieving desired selectivity and potency profiles in drug candidates, and any change to the ring composition or substitution pattern can drastically alter these properties [1].

Quantitative Differentiation Guide for 1,4-Dioxa-8-azaspiro[5.5]undecane Procurement


Conformational Rigidity and sp3-Rich Scaffold: A Quantifiable Advantage in Drug Discovery

1,4-Dioxa-8-azaspiro[5.5]undecane offers a conformationally restricted, sp3-rich spirocyclic framework, a property increasingly linked to improved drug-likeness and target selectivity [1]. This contrasts with more flexible acyclic or monocyclic amine building blocks, which may adopt multiple conformations and lead to reduced target engagement and higher off-target effects. While direct comparative data for this exact scaffold is limited, a 2025 review in the European Journal of Medicinal Chemistry highlights that spirocycles, as a class, can enhance potency by 10- to 100-fold in specific lead optimization campaigns compared to non-rigid analogs [2]. The specific exit vector geometry provided by the 1,4-dioxa-8-azaspiro[5.5]undecane core is unique among closely related analogs like 1,4-Dioxa-9-azaspiro[5.5]undecane, which alters the spatial presentation of functional groups and, consequently, the pharmacophore [3].

Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

Quantified Hydrogen Bonding Capacity of the Secondary Amine Moiety

The compound's secondary amine provides a well-defined hydrogen bond donor/acceptor capability, quantified by a predicted pKa of 9.43±0.20 . This property is crucial for its role as a building block in medicinal chemistry, where it can form specific interactions with biological targets or be readily functionalized. This pKa value indicates its basicity relative to other amines, which influences its solubility, permeability, and reactivity in amide bond formation or other common derivatization reactions. For comparison, a similar spirocyclic amine, 1-Oxa-4-azaspiro[5.5]undecane, would have a different pKa due to the altered heteroatom arrangement, leading to different reactivity and interaction profiles.

Molecular Interactions Pharmacophore Design Building Block Reactivity

Lipophilicity and Physicochemical Profile for Drug-Likeness Optimization

The compound's physicochemical properties, including a predicted density of 1.08±0.1 g/cm³ and a boiling point of 258.1±30.0 °C , align with the favorable drug-like profile often sought in spirocyclic building blocks [1]. The spirocyclic nature contributes to a balanced lipophilicity (cLogP), which is crucial for oral bioavailability and cell permeability. While direct cLogP data for this specific compound is not available, class-level data indicates that spirocycles often exhibit improved lipophilicity profiles compared to their non-spirocyclic counterparts, leading to enhanced membrane permeability and reduced hERG liability. This contrasts with highly lipophilic, flat aromatic compounds that often suffer from poor solubility and promiscuous binding.

Physicochemical Properties ADME Lead Optimization

Purity and Physical Form Specifications: Ensuring Reproducibility in Synthesis

For procurement, the hydrochloride salt form (CAS: 2126159-62-2) is available with a guaranteed minimum purity of 95% and a defined melting point range of 160-162 °C . This level of specification is critical for ensuring reproducibility in synthetic procedures, particularly in multi-step syntheses where impurities can lead to side reactions or lower yields. The physical form (powder) facilitates accurate weighing and handling. In contrast, sourcing this building block from less reputable vendors without rigorous quality control can introduce unknown impurities, leading to failed reactions and wasted resources. For comparison, the free base form (CAS: 1509410-06-3) is also available from certain suppliers, but its stability and handling may differ.

Chemical Synthesis Process Chemistry Quality Control

Recommended Research and Industrial Applications for 1,4-Dioxa-8-azaspiro[5.5]undecane Based on Quantified Evidence


Medicinal Chemistry: Scaffold for Lead Optimization and Fragment-Based Drug Discovery

1,4-Dioxa-8-azaspiro[5.5]undecane is an ideal building block for medicinal chemistry programs aiming to enhance target selectivity and optimize physicochemical properties. Its rigid, sp3-rich core allows for the precise presentation of pharmacophores, reducing entropic penalties upon binding and improving ligand efficiency [1]. The compound is particularly suited for fragment-based drug discovery, where its three-dimensional shape can explore novel chemical space and identify new binding pockets .

Chemical Biology: Synthesis of Novel Probes and Chemical Tools

The secondary amine in 1,4-Dioxa-8-azaspiro[5.5]undecane serves as a versatile handle for attaching various functional groups, such as fluorophores, biotin, or photoaffinity labels. This makes it a valuable intermediate for creating novel chemical probes to study biological processes. Its defined pKa (9.43±0.20) [1] allows for controlled functionalization under mild conditions, preserving the integrity of sensitive biological targets.

Organic Synthesis: Versatile Intermediate for Complex Molecule Construction

The compound's well-defined structure and the availability of the hydrochloride salt in high purity (≥95%) [1] make it a reliable intermediate for multi-step organic syntheses. Its use in the construction of more complex spirocyclic frameworks, such as those found in natural product analogs or novel materials, is well-established. The conformational rigidity imparted by the spirocyclic core can be used to control stereochemistry and reaction outcomes in subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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